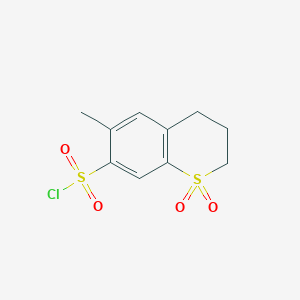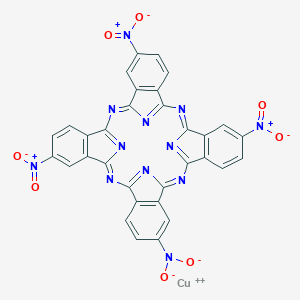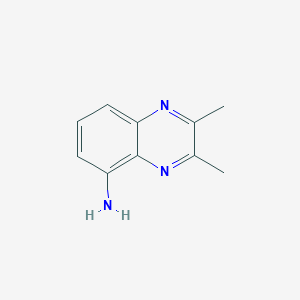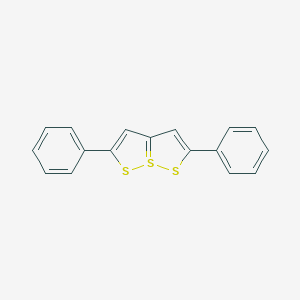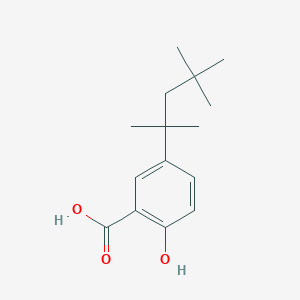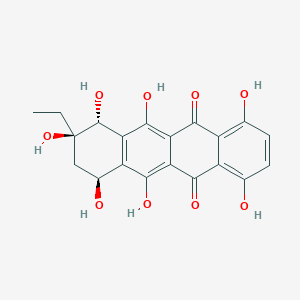
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione, commonly known as Doxorubicin, is a chemotherapy drug that is widely used in the treatment of various types of cancers. It is a member of the anthracycline family of antibiotics, which are derived from Streptomyces bacteria. Doxorubicin is known for its potent anti-cancer properties, and it has been used to treat a variety of cancers, including breast cancer, lung cancer, lymphoma, and leukemia.
Wirkmechanismus
The mechanism of action of Doxorubicin involves several steps. The drug enters the cancer cells through a process called passive diffusion, which is facilitated by the presence of a specific transporter protein on the surface of the cells. Once inside the cells, Doxorubicin intercalates into the DNA, which prevents the cells from dividing and growing. In addition, the drug also generates free radicals that damage the cancer cells, leading to their death.
Biochemical and Physiological Effects
Doxorubicin has several biochemical and physiological effects on the body. The drug can cause damage to the heart muscle, leading to cardiotoxicity. In addition, Doxorubicin can also cause damage to the bone marrow, leading to myelosuppression. Other side effects of the drug include nausea, vomiting, hair loss, and mouth sores.
Vorteile Und Einschränkungen Für Laborexperimente
Doxorubicin has several advantages and limitations for lab experiments. The drug is widely available and can be easily synthesized in the laboratory. In addition, Doxorubicin has been extensively studied, and its mechanism of action is well understood. However, the drug has several limitations, including its toxicity and potential side effects. In addition, Doxorubicin can be difficult to work with in the laboratory due to its complex chemical structure.
Zukünftige Richtungen
There are several future directions for research on Doxorubicin. One area of research is the development of new formulations of the drug that are less toxic and have fewer side effects. Another area of research is the identification of new targets for the drug, which could increase its effectiveness in the treatment of cancer. In addition, there is ongoing research into the use of Doxorubicin in combination with other chemotherapy drugs, which could lead to improved outcomes for cancer patients.
Synthesemethoden
The synthesis of Doxorubicin involves a complex series of chemical reactions that require several steps. The initial step involves the isolation of the Streptomyces bacteria from which the drug is derived. The bacteria are then cultured and fermented to produce the anthracycline nucleus, which is the basic structure of the drug. The nucleus is then modified through a series of chemical reactions to produce Doxorubicin.
Wissenschaftliche Forschungsanwendungen
Doxorubicin has been extensively studied for its anti-cancer properties, and it has been shown to be effective in the treatment of a variety of cancers. The drug works by intercalating into the DNA of cancer cells, which prevents the cells from dividing and growing. In addition, Doxorubicin also generates free radicals that damage the cancer cells, leading to their death.
Eigenschaften
CAS-Nummer |
17514-32-8 |
|---|---|
Produktname |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
Molekularformel |
C20H18O9 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
InChI-Schlüssel |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Synonyme |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




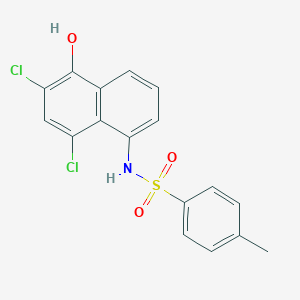
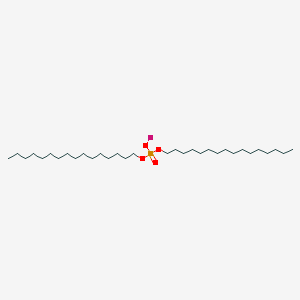


![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
